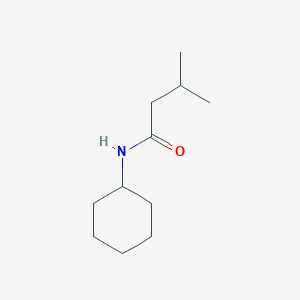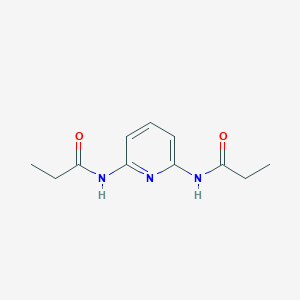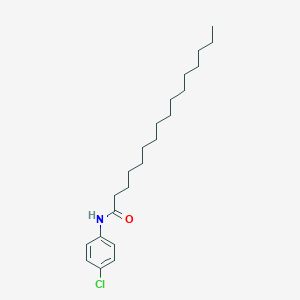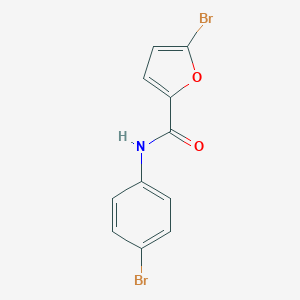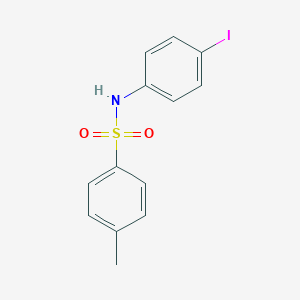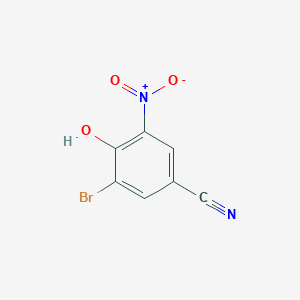
2-アミノ-5-ブロモベンゾニトリル
概要
説明
2-Amino-5-bromo-benzonitrile is an organic compound with the molecular formula C7H5BrN2. It is a heterocyclic building block used in various chemical syntheses. This compound is characterized by the presence of an amino group at the second position, a bromine atom at the fifth position, and a nitrile group on the benzene ring. It appears as an off-white to pale brown crystalline powder and is soluble in methanol .
科学的研究の応用
2-Amino-5-bromo-benzonitrile is used in various scientific research applications:
作用機序
2-アミノ-5-ブロモベンゾニトリルの作用機序には、特定の分子標的との相互作用が含まれます。 受容体型チロシンキナーゼ阻害剤の文脈では、この化合物はキナーゼの活性部位に結合し、その活性を阻害することで、癌細胞の増殖を促進するシグナル伝達経路を遮断します . ニトリル基とアミノ基は、化合物の結合親和性と特異性に重要な役割を果たします。
類似化合物:
- 2-アミノ-4-ブロモベンゾニトリル
- 2-アミノ-3,5-ジブロモベンゾニトリル
- 4-アミノ-3-ブロモベンゾニトリル
比較: 2-アミノ-5-ブロモベンゾニトリルは、ベンゼン環におけるアミノ基、臭素基、およびニトリル基の特定の位置のためにユニークです。このユニークな配置は、その類似体と比較して、独特の反応性と結合特性を付与します。たとえば、2-アミノ-4-ブロモベンゾニトリルは、臭素原子が4位に位置するため、置換反応における反応性が変化します。 同様に、2-アミノ-3,5-ジブロモベンゾニトリルは2つの臭素原子を持っているため、カップリング反応でより反応性が高くなります .
生化学分析
Biochemical Properties
2-Amino-5-bromobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of receptor tyrosine kinase inhibitors, which are crucial in cancer treatment . It interacts with enzymes such as copper-ligand coordination complexes, facilitating the formation of multi-targeted inhibitors. These interactions are essential for the compound’s ability to modulate biochemical pathways and inhibit specific proteins involved in disease progression .
Cellular Effects
The effects of 2-Amino-5-bromobenzonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of receptor tyrosine kinases, leading to altered cell signaling and gene expression patterns. This modulation can result in changes in cellular metabolism, impacting cell growth and proliferation .
Molecular Mechanism
At the molecular level, 2-Amino-5-bromobenzonitrile exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of receptor tyrosine kinases by binding to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events. This inhibition leads to a cascade of downstream effects, including changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-bromobenzonitrile have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Amino-5-bromobenzonitrile remains stable under controlled conditions, but its degradation products can have varying impacts on cellular processes. Long-term exposure to the compound in vitro and in vivo has demonstrated sustained inhibition of target enzymes and prolonged alterations in cellular function .
Dosage Effects in Animal Models
The effects of 2-Amino-5-bromobenzonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic effects such as cellular apoptosis and organ damage have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-Amino-5-bromobenzonitrile is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450s. These interactions influence the compound’s metabolic flux and metabolite levels, affecting its overall bioavailability and efficacy. The compound’s metabolism can lead to the formation of active or inactive metabolites, which further modulate its biological activity .
Transport and Distribution
Within cells and tissues, 2-Amino-5-bromobenzonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites in sufficient concentrations to exert its effects .
Subcellular Localization
The subcellular localization of 2-Amino-5-bromobenzonitrile is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with target enzymes and proteins. The localization of 2-Amino-5-bromobenzonitrile within cells is essential for its activity and function, as it ensures that the compound reaches its intended sites of action .
準備方法
Synthetic Routes and Reaction Conditions: 2-Amino-5-bromo-benzonitrile can be synthesized through several methods. One common method involves the bromination of 2-amino-benzonitrile using bromine or a brominating agent in the presence of a solvent like acetic acid. The reaction is typically carried out at room temperature and monitored until completion .
Industrial Production Methods: In industrial settings, the synthesis of 2-amino-5-bromo-benzonitrile may involve the use of bromine and 2-amino-benzonitrile in a controlled environment to ensure safety and efficiency. The reaction mixture is often stirred at room temperature for an extended period to achieve high yields. The product is then purified through crystallization or other separation techniques .
化学反応の分析
反応の種類: 2-アミノ-5-ブロモベンゾニトリルは、様々な化学反応を起こします。これらには、以下が含まれます。
置換反応: 臭素原子は、鈴木カップリングなどの反応を通じて、他の基に置換できます。この反応では、パラジウム触媒を使用してアリール基またはアルキル基が導入されます.
還元反応: ニトリル基は、水素化リチウムアルミニウムなどの還元剤を使用してアミンに還元できます。
酸化反応: アミノ基は、過マンガン酸カリウムなどの酸化剤を使用してニトロ基に酸化できます。
一般的な試薬と条件:
鈴木カップリング: パラジウム触媒、塩基(例:炭酸カリウム)、およびアリールまたはアルキルボロン酸。
還元: 無水エーテル中の水素化リチウムアルミニウム。
酸化: 水性媒体中の過マンガン酸カリウム。
主な生成物:
置換: 2-アミノ-5-ブロモベンゾニトリルのアリールまたはアルキル誘導体。
還元: 2-アミノ-5-ブロモベンジルアミン。
酸化: 2-ニトロ-5-ブロモベンゾニトリル。
4. 科学研究への応用
2-アミノ-5-ブロモベンゾニトリルは、様々な科学研究への応用で利用されています。
類似化合物との比較
- 2-Amino-4-bromo-benzonitrile
- 2-Amino-3,5-dibromo-benzonitrile
- 4-Amino-3-bromo-benzonitrile
Comparison: 2-Amino-5-bromo-benzonitrile is unique due to the specific positioning of the amino, bromine, and nitrile groups on the benzene ring. This unique arrangement imparts distinct reactivity and binding properties compared to its analogs. For instance, 2-amino-4-bromo-benzonitrile has the bromine atom at the fourth position, which alters its reactivity in substitution reactions. Similarly, 2-amino-3,5-dibromo-benzonitrile has two bromine atoms, making it more reactive in coupling reactions .
特性
IUPAC Name |
2-amino-5-bromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATYCBHROMXWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192513 | |
| Record name | 2-Amino-5-bromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39263-32-6 | |
| Record name | 2-Amino-5-bromobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39263-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-bromobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039263326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-bromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-bromobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

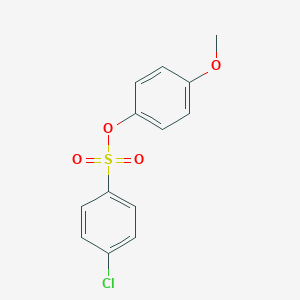



![2-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B185226.png)

